molecular formula C18H21N5O B2523677 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415602-47-8

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B2523677
CAS No.: 2415602-47-8
M. Wt: 323.4
InChI Key: NKKUBWVRACXQQE-UHFFFAOYSA-N
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Description

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a piperazine moiety substituted with an ethyl and methyl pyrimidine group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution with Piperazine: The benzoxazole intermediate is then reacted with piperazine in the presence of a suitable base such as potassium carbonate.

    Introduction of Pyrimidine Group: The final step involves the alkylation of the piperazine nitrogen with 5-ethyl-6-methylpyrimidine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a substituted piperazine and pyrimidine group

Properties

IUPAC Name

2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-3-14-13(2)19-12-20-17(14)22-8-10-23(11-9-22)18-21-15-6-4-5-7-16(15)24-18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKUBWVRACXQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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